3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Description
3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is a complex organic compound that features a central amide group connecting two aromatic rings
Properties
IUPAC Name |
3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-24-12-6-10(7-13(9-12)25-2)16(21)19-17(27)18-14-5-4-11(20(22)23)8-15(14)26-3/h4-9H,1-3H3,(H2,18,19,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQWKRBLVCCVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2-methoxy-4-nitroaniline.
Formation of the Amide Bond: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methoxy-4-nitroaniline to form the amide bond.
Thioamide Formation: The resulting amide is then treated with Lawesson’s reagent to convert the carbonyl group into a thiocarbonyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, or bromine (Br2) in the presence of a Lewis acid for bromination.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2-methoxy-4-aminophenyl derivatives.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: It can interfere with cellular pathways such as DNA replication and protein synthesis, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
- 2,3-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Uniqueness
3,5-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
